Acide 3-(1H-pyrrol-1-yl)thiophène-2-carboxylique

Vue d'ensemble

Description

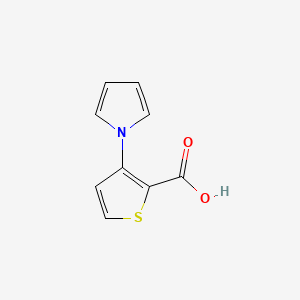

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrrole ring and a thiophene ring with a carboxylic acid functional group.

Applications De Recherche Scientifique

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.

Analyse Biochimique

Biochemical Properties

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The carboxylic acid group allows it to act as a Bronsted acid, donating a proton to acceptor molecules . This property enables it to participate in acid-base reactions and form hydrogen bonds with amino acid residues in enzymes and proteins. Additionally, the heterocyclic rings provide a planar structure that can facilitate π-π interactions with aromatic amino acids, enhancing its binding affinity to certain proteins .

Cellular Effects

The effects of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit or activate specific kinases, leading to alterations in phosphorylation states of downstream targets . This modulation can impact gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential cytotoxicity .

Metabolic Pathways

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role as a Bronsted acid allows it to participate in acid-base reactions, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form hydrogen bonds and π-π interactions with transport proteins facilitates its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The compound’s interactions with specific proteins and enzymes in these compartments can further modulate its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mécanisme D'action

The mechanism of action of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the DNA-binding activity of GATA3 and other GATA family proteins, thereby affecting the differentiation of Th2 cells without impairing Th1 cell differentiation . This inhibition can lead to the suppression of Th2 cytokine expression and production.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid:

Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.

Uniqueness

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a pyrrole and thiophene ring with a carboxylic acid group. This structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in both research and industrial applications.

Activité Biologique

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is CHNOS, with a molecular weight of approximately 193.22 g/mol. The compound features a pyrrole moiety attached to a thiophene ring, along with a carboxylic acid group, which contributes to its reactivity and biological interactions.

Inhibition of GATA Family Proteins

Research indicates that 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid acts as an inhibitor of GATA family transcription factors, particularly GATA3. This inhibition affects the differentiation of T-helper cells, specifically suppressing Th2 cell differentiation without impacting Th1 cells. The mechanism involves binding to the DNA-binding domain of GATA3, thereby preventing its interaction with other transcription factors like SOX4 .

Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial activity. The compound has been noted for its antibacterial and antifungal properties, making it a candidate for further pharmacological studies in treating infections .

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies demonstrate that the compound exhibits cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma). When tested at concentrations up to 100 µM, it showed a reduction in cell viability, suggesting potential anticancer properties. However, the effects were not as pronounced as those seen with standard chemotherapeutics like cisplatin .

Case Studies

Case Study 1: GATA3 Inhibition and Th2 Cell Differentiation

In a study published in Nature, researchers utilized high-throughput screening to identify 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid as a potent inhibitor of GATA3. The compound significantly suppressed the expression and production of Th2 cytokines (IL-4, IL-5, IL-13), which are crucial in allergic responses . This finding highlights the potential for developing therapies targeting allergic diseases through modulation of Th2 responses.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene derivatives reported that 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid demonstrated effective inhibition against various pathogens. The study employed standard microbiological techniques to determine MIC values, confirming its potential utility in treating bacterial infections .

Propriétés

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCYUZJLJQNLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380163 | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-17-1 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.